molecular formula C14H19Br2NO2 B14850156 Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate

Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate

Cat. No.: B14850156
M. Wt: 393.11 g/mol
InChI Key: QTNXUTUHXNCQDU-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a brominated phenyl ring, and a brominated propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate typically involves multiple steps:

    Bromination of Phenyl Ring: The starting material, phenylpropylamine, undergoes bromination to introduce bromine atoms at specific positions on the phenyl ring.

    Formation of Carbamate: The brominated phenylpropylamine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage.

    Bromination of Propyl Chain: The final step involves the bromination of the propyl chain to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Bromination: Using industrial brominating agents and optimized reaction conditions to ensure high yield and purity.

    Efficient Carbamate Formation: Utilizing continuous flow reactors to enhance the efficiency of the carbamate formation step.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the brominated phenyl ring or propyl chain can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Products: Various azido, thiol, or amino derivatives.

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Dehalogenated compounds.

Scientific Research Applications

Chemistry

Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound is used to study the effects of brominated carbamates on enzyme activity and protein interactions. It serves as a model compound for investigating the biological activity of carbamate derivatives.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate involves its interaction with specific molecular targets. The bromine atoms and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-chloro-1-(3-chlorophenyl)propylcarbamate: Similar structure but with chlorine atoms instead of bromine.

    Tert-butyl 3-iodo-1-(3-iodophenyl)propylcarbamate: Similar structure but with iodine atoms instead of bromine.

    Tert-butyl 3-fluoro-1-(3-fluorophenyl)propylcarbamate: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H19Br2NO2

Molecular Weight

393.11 g/mol

IUPAC Name

tert-butyl N-[3-bromo-1-(3-bromophenyl)propyl]carbamate

InChI

InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(7-8-15)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,18)

InChI Key

QTNXUTUHXNCQDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)Br

Origin of Product

United States

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